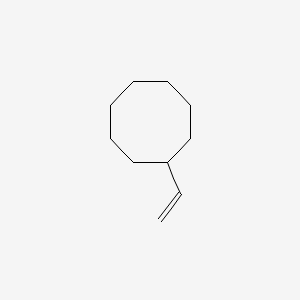

Vinylcyclooctane

Description

Structure

3D Structure

Properties

IUPAC Name |

ethenylcyclooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-2-10-8-6-4-3-5-7-9-10/h2,10H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHVHMSLLBDZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210036 | |

| Record name | Vinylcyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Vinylcyclooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

61142-41-4 | |

| Record name | Vinylcyclooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61142-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylcyclooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061142414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylcyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylcyclooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Vinylcyclooctane: A Technical Guide to its Fundamental Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylcyclooctane (VCO) is a cyclic olefin characterized by an eight-membered carbon ring with a vinyl group substituent. This unique structural combination of a large, flexible cycloalkane ring and a reactive vinyl group imparts a distinct set of properties and reactivity, making it a molecule of interest in organic synthesis and material science. This technical guide provides a comprehensive overview of the fundamental properties, characteristics, and synthetic applications of this compound, with a focus on presenting available data in a structured format and outlining general experimental methodologies.

Chemical and Physical Properties

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | [1] |

| Molecular Weight | 138.25 g/mol | [1] |

| IUPAC Name | Ethenylcyclooctane | |

| CAS Number | 61142-41-4 |

Physical Properties

| Property | Value | Notes | Source |

| Boiling Point | ~178.7 °C | Estimated | [1] |

| Melting Point | Data not available | ||

| Density | Data not available | ||

| Solubility | Data not available | Expected to be soluble in nonpolar organic solvents. | |

| Flash Point | ~48 °C | Estimated | [1] |

| Log P | ~5.03 | Estimated; indicates high lipophilicity. | [1] |

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely published. Researchers seeking to characterize this compound would need to acquire this data experimentally. The expected spectral features would include:

-

¹H NMR: Signals corresponding to the vinyl protons (typically in the 4.9-5.8 ppm range) and a complex multiplet for the cyclooctane ring protons.

-

¹³C NMR: Resonances for the two sp²-hybridized carbons of the vinyl group and multiple signals for the sp³-hybridized carbons of the cyclooctane ring.

-

IR Spectroscopy: Characteristic C=C stretching vibration for the vinyl group (around 1640 cm⁻¹) and C-H stretching and bending vibrations for both the vinyl and cyclooctane moieties.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (138.25 m/z) and a fragmentation pattern characteristic of cyclic hydrocarbons.

Synthesis of this compound

Several general synthetic routes to this compound have been described, though detailed experimental protocols are scarce in the literature.[1] The following diagram illustrates a generalized workflow for the synthesis of this compound.

A generalized workflow for the synthesis of this compound.

Experimental Protocol: General Methodologies for Synthesis

1. Cyclization of Linear Precursors:

-

Objective: To form the cyclooctane ring from a linear starting material.

-

General Procedure:

-

A suitable linear precursor, such as a 1,9-diene or a long-chain alkene with a terminal vinyl group, is selected.

-

The precursor is dissolved in an appropriate organic solvent.

-

A catalyst, often a transition metal complex, is added to the reaction mixture.

-

The reaction is heated or irradiated with light to promote cyclization.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the catalyst is removed, and the crude product is isolated.

-

Purification is achieved through distillation or column chromatography.

-

2. Diels-Alder Reaction:

-

Objective: To construct the cyclooctane framework through a [4+2] cycloaddition.

-

General Procedure:

-

A suitable diene and dienophile are chosen that will result in a this compound derivative after the reaction.

-

The diene and dienophile are mixed in a suitable solvent.

-

The reaction mixture is heated to facilitate the cycloaddition.

-

The reaction is monitored for the disappearance of starting materials.

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by chromatography or recrystallization.

-

Chemical Reactivity and Applications

The vinyl group in this compound is the primary site of its chemical reactivity, allowing it to participate in a variety of transformations.[1] This makes it a useful intermediate in organic synthesis and a monomer for polymer production.

The following diagram illustrates the key chemical reactions of this compound.

Key chemical reactions of this compound.

Experimental Protocols: General Methodologies for Reactions

As with its synthesis, specific, detailed protocols for the reactions of this compound are not widely documented. The following are generalized procedures.

1. Polymerization:

-

Objective: To form poly(this compound).

-

General Procedure:

-

This compound monomer is purified to remove any inhibitors.

-

The monomer is dissolved in a suitable solvent or used neat.

-

A radical initiator (e.g., AIBN or benzoyl peroxide) is added.

-

The mixture is heated to initiate polymerization.

-

The reaction is allowed to proceed for a specified time to achieve the desired molecular weight.

-

The polymerization is quenched, often by cooling or adding an inhibitor.

-

The polymer is precipitated in a non-solvent, collected by filtration, and dried.

-

2. Diels-Alder Reactions:

-

Objective: To use this compound as a dienophile to form polycyclic structures.

-

General Procedure:

-

This compound and a suitable diene are dissolved in an appropriate solvent.

-

The reaction mixture is heated, and the progress is monitored by TLC or GC.

-

Upon completion, the solvent is evaporated, and the resulting polycyclic product is purified by column chromatography or recrystallization.

-

3. Hydrogenation:

-

Objective: To saturate the vinyl group, forming ethylcyclooctane.

-

General Procedure:

-

This compound is dissolved in a solvent such as ethanol or ethyl acetate.

-

A hydrogenation catalyst (e.g., palladium on carbon) is added.

-

The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere.

-

The mixture is stirred until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the product.

-

4. Hydrosilylation:

-

Objective: To add a silicon-hydrogen bond across the double bond of the vinyl group.

-

General Procedure:

-

This compound and a silane (e.g., triethoxysilane) are mixed, often in the presence of a solvent.

-

A catalyst, typically a platinum complex, is introduced.

-

The reaction may be gently heated to initiate the addition.

-

The reaction is monitored for the consumption of the starting materials.

-

The product is isolated and purified, often by distillation.

-

Safety and Handling

This compound is expected to be a flammable liquid and may cause skin and eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule with potential applications in polymer chemistry and as a building block in organic synthesis. While its fundamental properties have been estimated, there is a notable lack of comprehensive experimental data in the public domain. Further research is required to fully characterize its physical properties, spectroscopic data, and to develop detailed and optimized experimental protocols for its synthesis and reactions. This guide serves as a summary of the currently available information and a framework for future investigation into this interesting cyclic olefin.

References

Synthesis of Vinylcyclooctane: A Technical Guide for Drug Development Professionals

Introduction

Vinylcyclooctane is a valuable carbocyclic building block in organic synthesis, offering a versatile scaffold for the construction of complex molecular architectures relevant to pharmaceutical research and drug development. Its eight-membered ring provides conformational flexibility, while the vinyl functional group serves as a key handle for a variety of chemical transformations. This technical guide provides an in-depth analysis of the synthetic routes to this compound, with a particular focus on the feasibility of a Diels-Alder-based approach and a detailed examination of more conventional and experimentally validated methods.

Addressing the Diels-Alder Approach to this compound Synthesis

A direct synthesis of this compound via a standard Diels-Alder reaction is not a chemically viable strategy. The Diels-Alder reaction is a [4+2] cycloaddition that fundamentally forms a six-membered ring. The concerted mechanism involving the interaction of the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene with the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile is electronically and sterically favored for the formation of cyclohexene derivatives. A direct [6+2] or other higher-order cycloaddition to form an eight-membered ring is generally not a facile or observed process under typical Diels-Alder conditions.

A Theoretical Multi-Step Pathway Involving a Diels-Alder Reaction

While a direct approach is unfeasible, a multi-step synthetic sequence commencing with a Diels-Alder reaction can be theoretically envisioned to produce a cyclooctane framework, which could then be converted to this compound. This hypothetical pathway, however, is circuitous and has not been experimentally validated for the synthesis of this compound.

The logical workflow for this theoretical synthesis is as follows:

Figure 1: A theoretical multi-step pathway to this compound involving a Diels-Alder reaction.

This conceptual route highlights the complexity and number of steps required, making it an inefficient strategy for the practical synthesis of this compound.

Established Synthetic Routes to this compound

More direct and experimentally substantiated methods for the synthesis of this compound start from a pre-formed eight-membered ring, such as cyclooctanone. The following sections detail the most common and effective of these approaches.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for converting ketones into alkenes. In this approach, cyclooctanone is treated with a phosphorus ylide, specifically methylenetriphenylphosphorane, to yield this compound.

Experimental Workflow:

Figure 2: Workflow for the synthesis of this compound via the Wittig reaction.

Experimental Protocol (General):

-

Ylide Preparation: A suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) is cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon). A solution of a strong base, such as n-butyllithium in hexanes, is added dropwise. The resulting deep red or orange solution of the ylide is stirred at this temperature for a specified period.

-

Wittig Reaction: A solution of cyclooctanone in anhydrous THF is added dropwise to the ylide solution at 0°C. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

| Parameter | Value |

| Reactants | Cyclooctanone, Methyltriphenylphosphonium bromide, n-Butyllithium |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Typical Yield | 60-80% (reported for similar ketones) |

Synthesis via Grignard Reaction and Dehydration

This two-step method involves the addition of a vinyl Grignard reagent to cyclooctanone to form a tertiary alcohol, which is subsequently dehydrated to yield this compound.

Experimental Workflow:

Figure 3: Workflow for the synthesis of this compound via Grignard reaction and dehydration.

Experimental Protocol (General):

-

Grignard Reaction: A solution of cyclooctanone in anhydrous THF is added dropwise to a solution of vinylmagnesium bromide in THF at 0°C under an inert atmosphere. The reaction mixture is stirred and allowed to warm to room temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give crude 1-vinylcyclooctanol.

-

Dehydration: The crude alcohol is dissolved in a suitable solvent (e.g., toluene) and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The mixture is heated to reflux, often with a Dean-Stark trap to remove the water formed during the reaction.

-

Purification: Upon completion, the reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried, filtered, and concentrated. The resulting crude this compound is purified by distillation or column chromatography.

| Parameter | Value |

| Reactants | Cyclooctanone, Vinylmagnesium bromide, Acid catalyst |

| Solvent | Anhydrous Tetrahydrofuran (THF), Toluene |

| Temperature | 0°C to reflux |

| Typical Yield | 70-90% (over two steps) |

Synthesis via Hofmann Elimination

The Hofmann elimination provides a method for converting a primary amine into an alkene. For the synthesis of this compound, this would involve the exhaustive methylation of cyclooctylamine, followed by treatment with a base and heat to induce elimination.

Experimental Workflow:

Figure 4: Workflow for the synthesis of this compound via Hofmann elimination.

Experimental Protocol (General):

-

Exhaustive Methylation: Cyclooctylamine is treated with an excess of methyl iodide, often in the presence of a weak base like potassium bicarbonate, to form the quaternary ammonium salt, cyclooctyltrimethylammonium iodide.

-

Hydroxide Exchange: The iodide salt is then treated with silver oxide in water to precipitate silver iodide and generate the corresponding ammonium hydroxide in solution.

-

Elimination: The aqueous solution of the ammonium hydroxide is heated, typically under reduced pressure, to effect the E2 elimination, yielding this compound, trimethylamine, and water.

| Parameter | Value |

| Reactants | Cyclooctylamine, Methyl iodide, Silver oxide |

| Solvent | Water, potentially a co-solvent |

| Temperature | Elevated temperatures for elimination |

| Typical Yield | Moderate to good, dependent on the substrate |

Spectroscopic Data for this compound

Accurate characterization of the synthesized this compound is crucial. The following table summarizes expected spectroscopic data.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~5.8 (dd, 1H, vinylic), ~4.9 (m, 2H, vinylic), ~2.2 (m, 1H, allylic), 1.4-1.6 (m, 12H, cyclooctyl) |

| ¹³C NMR (CDCl₃) | δ ~145 (vinylic CH), ~112 (vinylic CH₂), ~45 (allylic CH), ~32, ~28, ~26, ~25 (cyclooctyl CH₂) |

| IR (neat) | ν ~3075 (vinylic C-H stretch), ~1640 (C=C stretch), ~990 and ~910 (vinylic C-H bend) cm⁻¹ |

| Mass Spectrometry (EI) | m/z 138 (M⁺), fragments corresponding to loss of alkyl chains |

While the synthesis of this compound via a direct Diels-Alder reaction is not feasible, this guide has outlined a theoretical multi-step pathway and has provided detailed descriptions of three experimentally validated and more practical synthetic routes: the Wittig reaction, the Grignard reaction followed by dehydration, and the Hofmann elimination. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The Wittig and Grignard approaches, starting from the readily available cyclooctanone, are generally the most direct and high-yielding methods for the laboratory-scale synthesis of this compound.

Spectroscopic Profile of Vinylcyclooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for vinylcyclooctane, a valuable building block in organic synthesis. Due to the limited availability of directly measured public data, this document presents predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The information herein is intended to serve as a reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of its structural features and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.8 - 5.6 | ddd | 1H | -CH=CH₂ |

| ~ 5.0 - 4.9 | m | 2H | -CH=CH₂ |

| ~ 2.2 - 2.0 | m | 1H | -CH- (cyclooctyl) |

| ~ 1.8 - 1.4 | m | 14H | -CH₂- (cyclooctyl) |

ddd = doublet of doublets of doublets, m = multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 142 | -C H=CH₂ |

| ~ 114 | -CH=C H₂ |

| ~ 45 | -C H- (cyclooctyl) |

| ~ 32 - 25 | -C H₂- (cyclooctyl) |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 | Medium | =C-H Stretch (vinyl) |

| 2925, 2855 | Strong | C-H Stretch (alkyl) |

| ~ 1640 | Medium | C=C Stretch (vinyl) |

| ~ 1465 | Medium | -CH₂- Bend (scissoring) |

| ~ 990, 910 | Strong | =C-H Bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 138 | Moderate | [M]⁺ (Molecular Ion) |

| 110 | Moderate | [M - C₂H₄]⁺ |

| 96 | Strong | [M - C₃H₆]⁺ |

| 82 | Strong | [M - C₄H₈]⁺ (Base Peak) |

| 67 | Moderate | [C₅H₇]⁺ |

| 54 | Moderate | [C₄H₆]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the this compound molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or equivalent.[1]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 128-1024 scans.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the clean salt plates to subtract any atmospheric (CO₂, H₂O) or plate-related absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to assign them to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a GC where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

Instrumentation: Employ a GC-MS system equipped with an electron ionization (EI) source.

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of cycloalkanes often involves the loss of small neutral alkene molecules.[2][3]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Vinylcyclooctane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinylcyclooctane, a cyclic hydrocarbon with the molecular formula C10H16, presents a subject of interest in the study of thermal decomposition due to its unique structural features: a large, flexible eight-membered ring and a reactive vinyl substituent. Understanding its thermal stability and decomposition pathways is crucial for various applications, including its potential use as a high-energy-density fuel component and as a building block in organic synthesis. This guide provides a comprehensive overview of the anticipated thermal behavior of this compound, drawing upon established principles of hydrocarbon pyrolysis and data from analogous compounds due to the limited availability of direct experimental results for this specific molecule.

The stability of cycloalkanes is significantly influenced by ring strain, which is a combination of angle strain, torsional strain, and steric strain.[1][2] While smaller rings like cyclopropane and cyclobutane are highly strained, larger rings such as cyclohexane achieve a high degree of stability by adopting strain-minimizing conformations.[3][4] Cyclooctane, and by extension this compound, possesses considerable conformational flexibility, allowing it to adopt various puckered shapes to minimize strain. However, the presence of the vinyl group introduces a site of unsaturation that can significantly influence the molecule's reactivity and decomposition mechanisms.

Anticipated Decomposition Pathways

The thermal decomposition of vinyl-substituted cycloalkanes is expected to proceed through several competing pathways, primarily involving radical chain mechanisms and pericyclic reactions. Based on studies of analogous compounds like vinylcyclobutane, the following decomposition routes are plausible for this compound.[5]

-

[2][3]-Sigmatropic Hydrogen Shift: This pericyclic reaction is common in vinyl-substituted cycloalkanes and would lead to the formation of a linear diene.

-

Homolytic Cleavage: At elevated temperatures, the carbon-carbon bonds of the cyclooctane ring can break, initiating a radical chain reaction. The bond allylic to the vinyl group is particularly susceptible to cleavage due to the resonance stabilization of the resulting radical.

-

Retro-ene Reaction: The presence of the vinyl group can facilitate a retro-ene reaction, leading to the formation of smaller unsaturated fragments.

These pathways are visualized in the following diagram:

Quantitative Kinetic Data (Analogous Compound)

Table 1: Arrhenius Parameters for the Unimolecular Decomposition of Vinylcyclobutane [5]

| Reaction Pathway | Pre-exponential Factor (A, s⁻¹) | Activation Energy (Ea, kJ/mol) |

| Vinylcyclobutane → Butadiene + Ethylene | 10¹⁴.⁸⁷ | 212.2 |

| Vinylcyclobutane → Cyclohexene | 10¹³.⁸⁶ | 203.5 |

Note: This data is for vinylcyclobutane and serves as an illustrative example. The kinetic parameters for this compound are expected to differ due to ring size and conformational effects.

Experimental Protocols for Studying Thermal Decomposition

The investigation of the thermal stability and decomposition of hydrocarbons like this compound typically employs a range of experimental techniques designed to probe reaction kinetics and mechanisms under controlled high-temperature conditions.

1. Shock Tube Studies

Shock tubes are devices that generate a shock wave to rapidly heat a gas sample to a high temperature and pressure, allowing for the study of chemical kinetics in the gas phase.[6][7]

-

Methodology:

-

A mixture of the target compound (this compound) highly diluted in an inert gas (e.g., argon) is introduced into the driven section of the shock tube.

-

A high-pressure driver gas (e.g., helium) is separated from the driven section by a diaphragm.

-

Rupturing the diaphragm generates a shock wave that propagates through the test gas, rapidly heating and compressing it.

-

The progress of the reaction is monitored in the region behind the reflected shock wave using various diagnostic techniques, such as time-resolved absorption or emission spectroscopy, and mass spectrometry.

-

By varying the initial concentrations and temperature (controlled by the shock wave velocity), kinetic parameters can be determined.

-

2. Pyrolysis-Gas Chromatography (Py-GC)

This technique involves the rapid heating of a sample in an inert atmosphere, followed by the separation and analysis of the decomposition products using gas chromatography.

-

Methodology:

-

A small, precise amount of liquid this compound is injected into a micro-reactor.

-

The reactor is rapidly heated to a specific pyrolysis temperature.

-

The volatile decomposition products are swept by a carrier gas into a gas chromatograph (GC) column.

-

The GC separates the products based on their boiling points and interactions with the column's stationary phase.

-

A detector, often a mass spectrometer (MS) or a flame ionization detector (FID), identifies and quantifies the separated products.

-

By conducting experiments at various temperatures and residence times, the product distribution and reaction kinetics can be elucidated.

-

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound remains to be established, a robust understanding can be inferred from the behavior of analogous vinyl-substituted cycloalkanes and general principles of hydrocarbon pyrolysis. The decomposition is expected to be a complex interplay of pericyclic and radical-mediated reactions, leading to a variety of smaller unsaturated hydrocarbons. The experimental protocols outlined in this guide, particularly shock tube studies and pyrolysis-gas chromatography, provide the necessary framework for future investigations to precisely determine the kinetic parameters and detailed reaction mechanisms for this compound. Such data will be invaluable for its potential applications in advanced materials and energy sectors.

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [dspace.rpi.edu]

- 5. Thermal unimolecular reactions of vinylcyclobutane and isopropenylcyclobutane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. petersengroup.tamu.edu [petersengroup.tamu.edu]

- 7. mdpi.com [mdpi.com]

Vinylcyclooctane: A Technical Overview for Scientific Professionals

CAS Number: 61142-41-4 IUPAC Name: Ethenylcyclooctane

This technical guide provides an in-depth overview of vinylcyclooctane, a valuable compound for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, synthesis, key reactions, and its interaction with biological systems, presenting data in a clear and accessible format for laboratory and research applications.

Chemical and Physical Properties

This compound is a cyclic olefin with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol .[1] Its structure consists of a vinyl group attached to a cyclooctane ring. The compound is also known by the synonym ethenylcyclooctane.

| Property | Value |

| CAS Number | 61142-41-4 |

| IUPAC Name | Ethenylcyclooctane |

| Molecular Formula | C₁₀H₁₈ |

| Molecular Weight | 138.25 g/mol |

Synthesis and Experimental Protocols

One potential synthetic approach is analogous to the preparation of vinylcyclohexane from cyclohexyl ketone. This would involve the conversion of cyclooctanone to a corresponding hydrazone, followed by elimination to form the vinyl group.

Conceptual Experimental Protocol (based on analogous syntheses):

-

Step 1: Hydrazone Formation. Cyclooctanone is reacted with a suitable hydrazine derivative, such as 2,4,6-triisopropylbenzenesulfonylhydrazide, in an alcohol solvent. The reaction mixture is typically heated to reflux.

-

Step 2: Elimination Reaction. The resulting hydrazone is then treated with a strong, non-nucleophilic base to induce elimination and form the this compound product.

-

Purification. The final product would require purification, likely through distillation, to remove any unreacted starting materials and byproducts. It is advisable to add a polymerization inhibitor during distillation to prevent the vinyl group from reacting.

Chemical Reactions and Applications

This compound's reactivity is primarily centered around the vinyl group, making it a useful intermediate in organic synthesis. Key reactions include:

-

Polymerization: The vinyl group can undergo polymerization, making it a monomer for the production of polymers with potentially unique properties.

-

Hydrogenation: The double bond can be readily hydrogenated to yield ethylcyclooctane.

-

Intermediate in Complex Molecule Synthesis: It serves as a starting material for the synthesis of more complex molecules, including polycyclic compounds that may have applications in pharmaceuticals and materials science.

Biological Activity and Signaling Pathways

A significant aspect of this compound's biological activity is its metabolism by the cytochrome P-450 (P-450) enzyme system. Research has shown that this compound is a substrate for liver microsomal monooxygenase, which metabolizes it to its corresponding epoxide, epoxyethylcyclooctane.[2]

This metabolic process is also accompanied by the destruction of the P-450 isozymes.[2] For every destructive event, approximately 180 molecules of this compound are turned over, with the formation of 132 molecules of the epoxide.[2] This interaction highlights this compound as a compound of interest for studying enzyme kinetics, drug metabolism, and toxicology.

Metabolism of this compound by Cytochrome P-450

Caption: Metabolic pathway of this compound by cytochrome P-450.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment and working in a well-ventilated area.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of Vinylcyclooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of vinylcyclooctane, a versatile intermediate in organic synthesis. The document details key synthetic methodologies, presents quantitative data in a structured format, and includes diagrams of reaction pathways to facilitate understanding.

Introduction

This compound is a carbocyclic compound consisting of a cyclooctane ring with a vinyl group substituent. Its unique structural features, including the medium-sized ring and the reactive vinyl moiety, make it a valuable building block in the synthesis of complex organic molecules and polymers. While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis is rooted in the broader exploration of medium-sized ring chemistry that gained significant momentum in the mid-20th century. Early synthetic efforts were often intertwined with the development of new reactions and the study of the properties of eight-membered rings.

Historical Synthetic Approaches

The synthesis of this compound has been achieved through various methods, reflecting the evolution of synthetic organic chemistry. Key historical approaches include elimination reactions and olefination of cyclooctanone.

One of the classical approaches to introduce unsaturation in cyclic systems is through elimination reactions. While specific early examples for this compound are scarce in summarized literature, the principles of Hofmann and Cope eliminations were foundational in the synthesis of various alkenes, including those with cyclic scaffolds.

Hofmann Elimination: This reaction involves the exhaustive methylation of a primary amine, followed by treatment with a strong base to induce elimination. For the synthesis of this compound, this would conceptually start from cyclooctylmethylamine.

Cope Elimination: This method utilizes the pyrolysis of an N-oxide. The corresponding N-oxide of N,N-dimethylcyclooctylmethylamine would be expected to yield this compound upon heating.

The advent of the Wittig reaction in the 1950s provided a powerful and versatile tool for the formation of carbon-carbon double bonds. This reaction, which involves the treatment of an aldehyde or ketone with a phosphonium ylide, became a cornerstone for the synthesis of alkenes, including this compound from cyclooctanone. The Wittig reaction offers excellent control over the position of the double bond.

Experimental Protocols

The following sections provide detailed methodologies for key historical syntheses of this compound.

This protocol is a representative example of a widely used and historically significant method for preparing this compound.

Reaction Scheme:

Caption: Wittig olefination of cyclooctanone.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (in hexane)

-

Cyclooctanone

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Pentane

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

n-Butyllithium (1.0 equivalent) is added dropwise to the stirred suspension under a nitrogen atmosphere. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 1 hour, during which time a yellow to orange ylide solution forms.

-

A solution of cyclooctanone (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by distillation at atmospheric pressure.

-

The residue is distilled under reduced pressure to afford pure this compound.

Quantitative Data:

| Parameter | Value |

| Molar Ratio (Ylide:Ketone) | 1.1 : 1.0 |

| Reaction Temperature | Reflux (approx. 66 °C in THF) |

| Reaction Time | 4 hours |

| Typical Yield | 70-85% |

| Boiling Point | 173-175 °C |

| Refractive Index (n²⁰/D) | ~1.475 |

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound via the Wittig reaction is outlined below.

A Technical Guide to the Solubility and Solvent Compatibility of Vinylcyclooctane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinylcyclooctane is a non-polar, cyclic hydrocarbon of interest in organic synthesis and materials science. A thorough understanding of its solubility and solvent compatibility is crucial for its effective use in research and development, particularly in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its chemical properties and the fundamental principle of "like dissolves like." Due to the limited availability of specific experimental data, this guide offers a predictive framework and outlines a general experimental protocol for determining precise solubility parameters.

Physicochemical Properties of this compound

This compound is characterized by an eight-membered carbon ring with a vinyl group substituent. This structure results in a molecule with high lipophilicity and low polarity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | [1] |

| Molecular Weight | 138.25 g/mol | [1] |

| Boiling Point (estimated) | 178.7 °C | [1] |

| Flash Point (estimated) | 48 °C | [1] |

| Log P (Octanol-Water Partition Coefficient) | 5.03 (estimated) | [1] |

The high Log P value strongly indicates a preference for non-polar environments and consequently, poor solubility in polar solvents such as water.[1]

Predicted Solubility and Solvent Compatibility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound, as a non-polar hydrocarbon, is predicted to be most soluble in non-polar organic solvents. Its solubility is expected to decrease significantly in polar solvents.

Predicted Solubility in Common Solvents

The following table summarizes the predicted solubility of this compound in various classes of solvents. These predictions are based on the non-polar nature of the molecule.

| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |

| Non-Polar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | Similar non-polar nature and reliance on van der Waals forces for intermolecular interactions. |

| Non-Polar Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Similar non-polar characteristics allow for effective solvation. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | Although they have some polarity, they can effectively solvate non-polar compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers have some polar character but are generally good solvents for a range of organic compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | Increased polarity compared to hydrocarbons and ethers, leading to less favorable interactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low | The polar hydroxyl group makes these solvents less compatible with the non-polar this compound. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Low | High polarity and different intermolecular forces make solvation of a non-polar molecule unfavorable. |

| Polar Protic Solvents | Water, Acetic Acid | Insoluble | The strong hydrogen bonding network in these solvents cannot be overcome by the weak van der Waals forces of this compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following provides a general method for determining the solubility of this compound in a solvent of interest.

Materials and Equipment

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid/liquid ensures that a saturated solution is formed.

-

Equilibrate the vials in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to allow any undissolved this compound to settle.

-

For more complete separation, centrifuge the vials at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

-

Accurately dilute the aliquot with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as GC-FID.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Visualization of Predicted Solvent Compatibility

The following diagram illustrates the predicted compatibility of this compound with different solvent classes based on polarity.

Caption: Predicted solubility of this compound in different solvent classes.

Conclusion

While specific experimental data on the solubility of this compound is scarce, its non-polar chemical structure provides a strong basis for predicting its behavior in various solvents. It is anticipated to be highly soluble in non-polar hydrocarbons and poorly soluble in polar solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide can be employed. This predictive framework serves as a valuable resource for researchers and professionals in planning experiments, selecting appropriate solvents for reactions and purifications, and developing formulations involving this compound.

References

An In-depth Technical Guide to the Isomeric Forms and Stereochemistry of Vinylcyclooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylcyclooctane, a molecule combining a flexible eight-membered ring with a reactive vinyl group, presents a fascinating case study in stereochemistry and conformational analysis. Its structural complexity arises from the potential for both geometric isomerism of the vinyl substituent relative to the cyclooctane ring and the existence of multiple stable ring conformations. This technical guide provides a comprehensive overview of the theoretical isomeric forms and stereochemistry of this compound, drawing upon foundational principles of organic chemistry and extrapolating from studies of related cycloalkanes. While specific experimental data for this compound isomers is limited in publicly accessible literature, this document outlines the expected stereoisomers, their potential conformational preferences, and the experimental and computational methodologies that would be crucial for their synthesis, separation, and characterization.

Introduction to this compound

This compound (ethenylcyclooctane) is a cyclic hydrocarbon with the chemical formula C₁₀H₁₈.[1] Its structure consists of a cyclooctane ring to which a vinyl (-CH=CH₂) group is attached. This combination of a large, conformationally mobile cycloalkane and an unsaturated functional group makes it a molecule of interest in organic synthesis and materials science. The inherent flexibility of the cyclooctane ring, which can adopt several low-energy conformations, coupled with the stereochemical possibilities introduced by the vinyl group, results in a complex isomeric landscape. Understanding these isomeric forms is critical for predicting reactivity, designing stereoselective syntheses, and elucidating structure-activity relationships in potential pharmaceutical applications.

Isomeric Forms of this compound

The primary sources of isomerism in this compound are geometric isomerism related to the substitution pattern on the cyclooctane ring and the chirality of the molecule.

Geometric Isomerism: (E)- and (Z)-Vinylcyclooctane

While the exocyclic double bond of the vinyl group itself does not exhibit E/Z isomerism, the stereochemistry of the substituent on the cyclooctane ring can be described in relation to the plane of the ring in its various conformations. However, the more significant and complex isomerism arises from the conformational possibilities of the cyclooctane ring itself.

Enantiomers and Chirality

The carbon atom of the cyclooctane ring to which the vinyl group is attached is a stereocenter. This gives rise to a pair of enantiomers: (R)-vinylcyclooctane and (S)-vinylcyclooctane. These enantiomers are non-superimposable mirror images and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

Conformational Analysis of the Cyclooctane Ring

The stereochemistry of this compound is intrinsically linked to the conformational preferences of the cyclooctane ring. Unlike the well-defined chair conformation of cyclohexane, cyclooctane can exist in several conformations of comparable energy. The most stable conformations of cyclooctane are generally considered to be the boat-chair (BC) and the crown forms. Other notable conformations include the boat-boat (BB) and twist-chair-chair (TCC) . The introduction of a vinyl substituent will influence the relative energies of these conformers due to steric interactions.

The vinyl group can occupy either an axial-like or an equatorial-like position on the cyclooctane ring in its various conformations. Generally, bulky substituents on cycloalkanes prefer to occupy equatorial positions to minimize steric strain arising from 1,3-diaxial interactions. Therefore, it is anticipated that the most stable conformers of this compound will be those where the vinyl group is in an equatorial-like orientation.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈ |

| Molecular Weight | 138.25 g/mol |

| IUPAC Name | Ethenylcyclooctane |

| CAS Number | 61142-41-4 |

Experimental Protocols for Synthesis and Characterization

Synthesis of this compound

A common and effective method for the synthesis of vinylcycloalkanes is the Wittig reaction . This reaction involves the treatment of a ketone with a phosphorus ylide. In the case of this compound, cyclooctanone would be the starting material.

General Experimental Workflow for Wittig Reaction:

Caption: General workflow for the synthesis of this compound via a Wittig reaction.

Protocol:

-

Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise at low temperature to generate the phosphorus ylide.

-

Reaction with Ketone: A solution of cyclooctanone in the same anhydrous solvent is then added to the ylide solution. The reaction mixture is typically stirred at room temperature until completion.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation to yield this compound.

Separation of Stereoisomers

The separation of the enantiomers of this compound would require chiral chromatography.

General Protocol for Chiral HPLC Separation:

-

Column Selection: A chiral stationary phase (CSP) is selected. Common CSPs are based on cellulose or amylose derivatives.

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is chosen and optimized to achieve baseline separation of the enantiomers.

-

Analysis: The racemic mixture of this compound is injected onto the column, and the separated enantiomers are detected using a suitable detector (e.g., UV-Vis or a chiral detector like a circular dichroism detector).

Spectroscopic Characterization

The characterization of this compound isomers would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the vinyl protons in the region of 4.9-5.8 ppm. The protons on the cyclooctane ring would appear as a complex multiplet in the upfield region (typically 1.2-2.5 ppm). The coupling constants between the vinyl protons would provide information about their stereochemical relationship.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two vinyl carbons (typically in the range of 110-145 ppm) and the carbons of the cyclooctane ring (in the aliphatic region).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

-

C-H stretching vibrations of the vinyl group around 3080-3010 cm⁻¹.

-

C=C stretching vibration of the vinyl group around 1640 cm⁻¹.

-

C-H stretching vibrations of the cyclooctane ring just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would be complex due to the various possible cleavages of the cyclooctane ring and the loss of the vinyl group or fragments thereof.

Computational Chemistry

In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating the stereochemistry of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to:

-

Determine the geometries and relative energies of the different conformers of (R)- and (S)-vinylcyclooctane.

-

Predict spectroscopic properties (NMR chemical shifts, IR frequencies) to aid in the interpretation of experimental spectra.

-

Model the transition states for conformational interconversions.

Logical Relationships in Conformational Analysis

The conformational landscape of this compound can be visualized as a network of interconverting conformers. The relative populations of these conformers are determined by their free energies, which are a function of steric and torsional strains.

Caption: Simplified energy landscape showing the relationship between major conformers of this compound.

Conclusion

The stereochemistry of this compound is a rich and complex topic dominated by the conformational flexibility of the eight-membered ring and the chirality introduced by the vinyl substituent. While specific experimental data on the individual isomers is scarce, this guide provides a theoretical framework for understanding the expected isomeric forms and their properties. The application of modern synthetic, separatory, and spectroscopic techniques, complemented by computational modeling, will be essential for a complete elucidation of the stereochemical landscape of this intriguing molecule. Such a detailed understanding is a prerequisite for its potential application in fields requiring precise three-dimensional molecular architecture, such as drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Vinylcyclooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique for the synthesis of unsaturated polymers with a high degree of control over their structure and properties. This method is particularly advantageous for its tolerance to a wide variety of functional groups, enabling the preparation of functional polymers for diverse applications, including drug delivery, biomaterials, and advanced materials. This document provides detailed application notes and protocols for the ROMP of vinylcyclooctane, a monomer that yields a polymer with pendant vinyl groups along a poly(octenamer) backbone. These pendant groups are amenable to post-polymerization modification, offering a platform for further functionalization.

Principle of the Reaction

The ROMP of this compound is initiated by a transition metal carbene catalyst, typically a Grubbs-type ruthenium catalyst. The reaction proceeds through a [2+2] cycloaddition between the metal carbene and the double bond of the cyclooctene ring, forming a metallacyclobutane intermediate. Subsequent cycloreversion opens the ring and regenerates a new metal carbene, which then propagates the polymerization by reacting with subsequent monomer units. The vinyl side group of the this compound monomer generally remains intact during the polymerization, providing a site for further chemical modification.

Data Presentation

The following table summarizes representative quantitative data for the ROMP of substituted cyclooctenes using a second-generation Grubbs catalyst (G2), which can be considered indicative for the ROMP of this compound under similar conditions.

| Monomer | Monomer/Catalyst Ratio ([M]/[C]) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |

| 3-Hexylcyclooctene | 100 | Dichloromethane | 25 | 1 | >95 | 85.1 | 1.10 |

| 3-Phenylcyclooctene | 100 | Dichloromethane | 25 | 2 | >95 | 102.3 | 1.12 |

| 3-Acetoxycyclooctene | 200 | Dichloromethane | 25 | 1 | >95 | 150.8 | 1.08 |

Note: Data is representative and based on the ROMP of 3-substituted cyclooctenes. Actual results for this compound may vary.

Experimental Protocols

Materials

-

Monomer: 5-Vinyl-cis-cyclooctene (purified by distillation and passing through activated alumina prior to use)

-

Catalyst: Grubbs second-generation catalyst (G2), [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium

-

Solvent: Anhydrous, degassed dichloromethane (DCM)

-

Quenching Agent: Ethyl vinyl ether

-

Precipitation Solvent: Methanol

-

Inert Gas: Argon or Nitrogen

General Polymerization Procedure

-

Monomer and Catalyst Preparation:

-

In a nitrogen-filled glovebox, prepare a stock solution of the Grubbs second-generation catalyst in anhydrous, degassed dichloromethane. The concentration will depend on the desired monomer-to-catalyst ratio.

-

In a separate vial, dissolve the purified 5-vinyl-cis-cyclooctene monomer in anhydrous, degassed dichloromethane.

-

-

Polymerization:

-

To the rapidly stirring monomer solution, add the required amount of the catalyst stock solution via syringe.

-

Allow the reaction to proceed at room temperature under an inert atmosphere. The reaction time will typically range from 1 to 4 hours. Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy (disappearance of the monomer's olefinic protons).

-

-

Termination:

-

Once the desired conversion is reached, terminate the polymerization by adding an excess of ethyl vinyl ether (typically 100-200 equivalents relative to the catalyst).

-

Stir the solution for an additional 20-30 minutes to ensure complete deactivation of the catalyst.

-

-

Polymer Isolation and Purification:

-

Remove the reaction vial from the glovebox and precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer with fresh methanol to remove any residual monomer and catalyst byproducts.

-

Dry the purified poly(this compound) under vacuum to a constant weight.

-

Polymer Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure, including the presence of the backbone double bonds and the pendant vinyl groups. The disappearance of the monomer's characteristic peaks and the appearance of new polymer peaks confirm successful polymerization.

-

-

Gel Permeation Chromatography (GPC):

-

GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.2) is indicative of a well-controlled, living polymerization.

-

Visualizations

Caption: Experimental workflow for the ROMP of this compound.

Caption: Chemical transformation in the ROMP of this compound.

Application Notes and Protocols for the Polymerization of Vinylcyclooctane using Grubbs Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile method for the synthesis of polymers with diverse architectures and functionalities.[1] This technique, often employing well-defined ruthenium-based catalysts developed by Robert H. Grubbs, allows for the controlled polymerization of cyclic olefins, driven by the release of ring strain.[1] Among the various cyclic monomers, vinylcyclooctane presents an interesting case due to the presence of two distinct olefinic sites: the endocyclic double bond of the cyclooctene ring and the exocyclic vinyl group. The selective polymerization of the strained cyclooctene ring via ROMP, while preserving the pendant vinyl group, can lead to the formation of functional polymers with reactive handles for post-polymerization modification.

This document provides detailed application notes and protocols for the synthesis of poly(this compound) using Grubbs catalysts. It is intended for researchers in polymer chemistry, materials science, and drug development who are interested in creating novel polymeric structures.

Reaction Principle and Catalyst Selection

The ROMP of this compound involves the selective opening of the eight-membered ring, initiated by a Grubbs catalyst, to form a linear polymer with repeating vinyl-substituted C8 units. The general reaction is depicted below:

Figure 1: General scheme for the Ring-Opening Metathesis Polymerization of this compound.

The choice of Grubbs catalyst is critical for a successful polymerization. While first-generation catalysts are effective for some ROMP reactions, second and third-generation catalysts generally offer higher activity, better functional group tolerance, and improved stability.[2] For the polymerization of a substituted and potentially less reactive monomer like this compound, a second-generation Grubbs catalyst is recommended. These catalysts, featuring an N-heterocyclic carbene (NHC) ligand, exhibit enhanced reactivity towards a broader range of olefins.

Experimental Protocols

The following protocols are generalized procedures for the ROMP of this compound. Optimization of reaction parameters such as monomer-to-catalyst ratio, concentration, temperature, and reaction time may be necessary to achieve desired polymer characteristics.

Materials and Equipment

-

Monomer: 5-Vinylcyclooctene (purified by distillation or passing through a column of activated alumina to remove inhibitors and impurities).

-

Catalyst: Grubbs 2nd Generation Catalyst.

-

Solvent: Anhydrous, deoxygenated dichloromethane (DCM) or toluene.

-

Quenching Agent: Ethyl vinyl ether.

-

Precipitation Solvent: Methanol.

-

Glassware: Schlenk flasks, syringes, and cannulas.

-

Equipment: Schlenk line or glovebox for inert atmosphere operations, magnetic stirrer, and standard polymer characterization instruments (GPC/SEC, NMR, etc.).

General Polymerization Procedure

-

Monomer and Solvent Preparation: In a glovebox or under an inert atmosphere, add the desired amount of purified this compound to a Schlenk flask equipped with a magnetic stir bar. Add the appropriate volume of anhydrous, deoxygenated solvent to achieve the target monomer concentration (e.g., 0.1–1.0 M).

-

Catalyst Solution Preparation: In a separate vial inside the glovebox, dissolve the required amount of Grubbs 2nd Generation Catalyst in a small amount of the reaction solvent.

-

Initiation of Polymerization: While stirring the monomer solution, rapidly inject the catalyst solution into the Schlenk flask.

-

Polymerization: Allow the reaction to proceed at the desired temperature (typically room temperature to 40 °C) for a specified time (ranging from 30 minutes to several hours). Monitor the reaction progress by observing the increase in viscosity of the solution.

-

Termination: To quench the polymerization, add an excess of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes.

-

Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Data Presentation: Experimental Parameters and Expected Outcomes

The following table summarizes typical experimental conditions and expected results for the ROMP of this compound using a Grubbs 2nd Generation Catalyst. These values are illustrative and may vary based on specific experimental goals.

| Parameter | Value | Rationale |

| Monomer | 5-Vinylcyclooctene | The substrate for polymerization. |

| Catalyst | Grubbs 2nd Gen. | High activity and functional group tolerance. |

| [Monomer]/[Catalyst] Ratio | 100:1 to 1000:1 | Controls the target degree of polymerization and molecular weight. |

| Monomer Concentration | 0.1 - 1.0 M in DCM | Affects reaction kinetics and polymer solubility. |

| Reaction Temperature | 25 - 40 °C | Balances initiation and propagation rates. |

| Reaction Time | 0.5 - 4 hours | Dependent on monomer conversion and desired molecular weight. |

| Quenching Agent | Ethyl vinyl ether | Deactivates the catalyst to stop the polymerization. |

| Predicted Mn ( g/mol ) | 13,600 - 136,000 | Calculated as [M]/[I] x MWmonomer x conversion. |

| Predicted PDI | < 1.2 | Indicative of a controlled, living polymerization. |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the ROMP of this compound.

Figure 2: Experimental workflow for the ROMP of this compound.

Potential Side Reactions

The presence of the vinyl group on the cyclooctene ring introduces the possibility of side reactions, primarily through cross-metathesis with the propagating ruthenium carbene or with other polymer chains. This can lead to branching and a broader molecular weight distribution. The choice of a less reactive catalyst or milder reaction conditions may be necessary to suppress these side reactions.

References

Application Notes and Protocols for Vinylcyclooctane-Based Specialty Polymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylcyclooctane (VCO) presents itself as a compelling, albeit largely unexplored, monomer for the synthesis of specialty polymers. While direct experimental data on the polymerization of VCO is scarce in publicly available literature, its structural similarity to other vinylcycloalkanes and cyclic olefins, such as vinylcyclohexane (VCH) and cyclooctene (COE), allows for the extrapolation of potential polymerization behaviors and material properties. This document provides a detailed overview of prospective polymerization methods for VCO, including Ziegler-Natta, and Ring-Opening Metathesis Polymerization (ROMP), drawing upon established protocols for analogous monomers. Potential applications, particularly in the realm of drug delivery, are discussed based on the properties of related polyolefins. All quantitative data and protocols are based on these analogous systems and should be considered as a starting point for the investigation of this compound polymerization.

Introduction to this compound as a Monomer

This compound is a cyclic olefin monomer possessing a vinyl group attached to a cyclooctane ring. This unique structure suggests two primary routes for polymerization: addition polymerization through the vinyl group, leaving the cyclooctane ring intact, or ring-opening metathesis polymerization (ROMP) of the cyclooctene moiety if the vinyl group is considered a substituent. The resulting polymers, poly(this compound) or ring-opened polymers, are expected to exhibit properties influenced by the bulky, saturated eight-membered ring, potentially leading to materials with high thermal stability, distinct mechanical properties, and biocompatibility, making them of interest for specialty applications in medicine and materials science.

Potential Polymerization Methods and Representative Protocols

Due to the limited direct experimental data for this compound, this section details protocols for the polymerization of analogous monomers: vinylcyclohexane via Ziegler-Natta catalysis and cyclooctene via Ring-Opening Metathesis Polymerization (ROMP). These protocols are intended to serve as a foundational methodology for the development of this compound polymerization.

Ziegler-Natta Polymerization of Vinylcycloalkanes (Represented by Vinylcyclohexane)

Ziegler-Natta catalysts are effective for the polymerization of vinyl monomers, including those with cyclic substituents. The polymerization of vinylcyclohexane has been shown to yield high molecular weight, stereoregular polymers.

Experimental Protocol: Polymerization of Vinylcyclohexane with a TiCl₃–Al(C₂H₅)₃ Catalyst [1][2]

-

Catalyst Preparation: In a nitrogen-filled glovebox, prepare a suspension of TiCl₃ in a dry, inert solvent such as cyclohexane or n-heptane.

-

Initiation: In a separate, flame-dried reaction vessel under a nitrogen atmosphere, dissolve vinylcyclohexane monomer in the chosen solvent.

-

Polymerization: Introduce the TiCl₃ suspension to the monomer solution with vigorous stirring. Add the co-catalyst, triethylaluminum (Al(C₂H₅)₃), to initiate the polymerization. The polymerization rate can be monitored dilatometrically.

-

Termination: After the desired reaction time, terminate the polymerization by adding a quenching agent, such as methanol.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol. Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum at elevated temperature.

Ring-Opening Metathesis Polymerization (ROMP) of Cycloolefins (Represented by Cyclooctene)

ROMP is a powerful technique for the polymerization of cyclic olefins, driven by the relief of ring strain.[3][4] It is anticipated that the cyclooctene ring of a this compound isomer could undergo ROMP.

Experimental Protocol: Living ROMP of trans-Cyclooctene [3][4][5][6]

-

Monomer and Catalyst Preparation: Under an inert argon atmosphere, charge a vial with trans-cyclooctene and a stir bar. Add the desired solvent (e.g., THF or CH₂Cl₂) and any additives like triphenylphosphine (PPh₃), which can help suppress side reactions.[3][4]

-

Initiation: Prepare a stock solution of a suitable ROMP catalyst, such as a Grubbs' first or second-generation catalyst.

-

Polymerization: Rapidly add the catalyst solution to the vigorously stirring monomer solution via syringe. Allow the reaction to proceed at room temperature.

-

Termination: Quench the polymerization by adding an excess of a vinyl ether, such as ethyl vinyl ether.

-

Purification: Precipitate the resulting poly(cyclooctene) in cold methanol. Filter the polymer and dry it under vacuum.

Quantitative Data from Analogous Systems

The following tables summarize quantitative data obtained from the polymerization of vinylcyclohexane and cyclooctene, which can serve as an estimate for what might be expected from this compound polymerization.

Table 1: Ziegler-Natta Polymerization of Vinylcyclohexane

| Parameter | Value | Conditions | Reference |

| Polymer Melting Point (°C) | 280–285 | TiCl₃–Al(C₂H₅)₃ catalyst | [1] |

| Monomer Reactivity Ratios | r₁(propylene) = 26.6 | Copolymerization with propylene | [7] |

| r₂(vinylcyclohexane) = 0.025 | [7] |

Table 2: Ring-Opening Metathesis Polymerization (ROMP) of trans-Cyclooctene

| Parameter | Value | Conditions | Reference |

| Number-Average Molecular Weight (Mₙ, g/mol ) | 44,000 (observed) | Grubbs' Catalyst 1, 0.5 M in CH₂Cl₂ | [3] |